Cas no 848299-05-8 (2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl ]-N-(propan-2-yl)acetamide)
2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl ]-N-(propan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl ]-N-(propan-2-yl)acetamide
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- Inchi: 1S/C20H26N4O2/c1-14(2)21-19(26)12-23-6-8-24(9-7-23)20-17(13-25)11-16-10-15(3)4-5-18(16)22-20/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,21,26)
- InChI Key: LWECYYMAZKNGJV-UHFFFAOYSA-N
- SMILES: N1(CC(NC(C)C)=O)CCN(C2C(C=O)=CC3C(N=2)=CC=C(C)C=3)CC1
2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl ]-N-(propan-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26596855-0.05g |
2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide |
848299-05-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl ]-N-(propan-2-yl)acetamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl ]-N-(propan-2-yl)acetamide
Comprehensive Overview of 2-[4-(3-Formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide (CAS No. 848299-05-8)
2-[4-(3-Formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide is a sophisticated organic compound with a unique molecular structure that combines a quinoline core with a piperazine and acetamide moiety. This compound, identified by its CAS No. 848299-05-8, has garnered significant interest in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of a formyl group and a methyl-substituted quinoline backbone makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for quinoline derivatives has surged, driven by their role in medicinal chemistry. Researchers are particularly intrigued by the piperazine-acetamide linkage in this compound, which is often associated with enhanced bioavailability and target specificity. The propan-2-yl (isopropyl) group further contributes to its lipophilicity, a critical factor in drug design. These attributes align with current trends in small-molecule therapeutics and kinase inhibitor development, areas frequently searched in academic and industrial databases.
The synthesis of 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide involves multi-step organic reactions, including condensation and amidation processes. Its CAS No. 848299-05-8 serves as a unique identifier in chemical catalogs, ensuring precise tracking in global supply chains. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to verify its purity and structural integrity, addressing common queries about quality control in fine chemical production.
From an industrial perspective, this compound’s relevance extends to high-throughput screening (HTS) libraries, where its scaffold is evaluated for bioactivity against various disease targets. The integration of AI-driven drug discovery tools has further amplified interest in such molecules, as computational models predict their interactions with proteins like G-protein-coupled receptors (GPCRs) or enzymes. This synergy between synthetic chemistry and digital innovation reflects broader trends in precision medicine.
Environmental and regulatory considerations are also pivotal. While 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide is not classified as hazardous, its handling adheres to Good Laboratory Practices (GLP) to ensure safety. FAQs often revolve around its storage conditions (typically 2–8°C under inert atmospheres) and solubility profiles (DMSO or methanol as common solvents), which are critical for experimental reproducibility.
In summary, CAS No. 848299-05-8 represents a compelling case study in modern chemical innovation. Its structural complexity and functional diversity make it a valuable asset for researchers exploring structure-activity relationships (SAR) or designing next-generation therapeutics. As the scientific community continues to prioritize molecular diversity and sustainable synthesis, compounds like this will remain at the forefront of cutting-edge research.
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